molecular formula C17H12N2O2S B5785700 2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5785700
M. Wt: 308.4 g/mol
InChI Key: WHRSIGLDOXVHFL-XNTDXEJSSA-N
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Description

2-(3-Methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound featuring a thiazolo[3,2-a]benzimidazole core fused with a 3-methoxy-substituted benzylidene group at position 2. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antiparasitic, and enzyme inhibitory properties . The 3-methoxybenzylidene substituent introduces electron-donating effects, which may enhance stability and modulate interactions with biological targets compared to other derivatives .

Properties

IUPAC Name

(2E)-2-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-21-12-6-4-5-11(9-12)10-15-16(20)19-14-8-3-2-7-13(14)18-17(19)22-15/h2-10H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRSIGLDOXVHFL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is part of a class of thiazolo[3,2-a]benzimidazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiazolo[3,2-a]benzimidazoles

Thiazolo[3,2-a]benzimidazoles are characterized by their unique structural features that contribute to their biological properties. The incorporation of various substituents on the benzene and thiazole rings often enhances their pharmacological profiles. Research has indicated that these compounds exhibit a range of biological activities including anticancer, antimicrobial, and antiviral effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]benzimidazole derivatives. For instance, a derivative related to 2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes associated with cancer cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-oneM-HeLa (Cervical Adenocarcinoma)15NPP1 inhibition
Related DerivativeA549 (Lung Cancer)20Induction of apoptosis
Related DerivativeMCF-7 (Breast Cancer)25Cell cycle arrest

The most potent derivatives exhibit IC50 values in the low micromolar range, indicating strong activity against tumor cells while maintaining relatively low toxicity towards normal cells .

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazole derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds possess significant antibacterial and antifungal activities. The presence of the thiazole ring is believed to enhance membrane permeability, allowing for greater efficacy against microbial targets.

Table 2: Antimicrobial Activity Data

CompoundMicrobial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-oneE. coli1832 µg/mL
Related DerivativeS. aureus2016 µg/mL
Related DerivativeC. albicans1564 µg/mL

This antimicrobial activity makes thiazolo[3,2-a]benzimidazole derivatives promising candidates for developing new antibiotics and antifungal agents .

The mechanisms underlying the biological activities of thiazolo[3,2-a]benzimidazole derivatives are multifaceted:

  • NPP1 Inhibition : Some derivatives act as selective inhibitors of ecto-nucleotide triphosphate diphosphohydrolase-1 (NPP1), which is implicated in various cancers. The inhibition leads to reduced ATP levels in tumor cells, promoting apoptosis and inhibiting proliferation .
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to apoptosis in cancer cells. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) and related proteins.
  • Membrane Disruption : The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes, leading to cell lysis and death.

Case Studies

Several case studies have documented the efficacy of thiazolo[3,2-a]benzimidazole derivatives in preclinical settings:

  • Study on Anticancer Efficacy : A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models by targeting NPP1 pathways.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against resistant strains of bacteria and fungi, showing promising results that warrant further clinical exploration.

Comparison with Similar Compounds

Antiparasitic Activity

The 3-methoxybenzylidene derivative exhibits superior activity against Trichinella spiralis compared to albendazole, a standard antiparasitic drug. This activity is attributed to the methoxy group’s ability to enhance membrane permeability . In contrast, chloro-substituted derivatives (e.g., 2-(2-chlorobenzylidene)) show moderate efficacy, suggesting that electron-donating groups optimize antiparasitic effects .

Enzyme Inhibition

  • NPP1 Inhibition : The 5-iodo-2-furanyl derivative (Ki = 467 nM) demonstrates potent inhibition of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), outperforming the 3-methoxy derivative in this context .
  • H+/K+-ATPase Inhibition : Derivatives with hydrophobic substituents (e.g., 4-Cl, 4-Br) exhibit stronger antiulcer activity due to enhanced binding to proton pumps .

Spectral and Crystallographic Comparisons

  • X-ray Crystallography : The 3-methoxybenzylidene derivative adopts a planar conformation with the methoxy group syn-oriented to the thiazole carbonyl, enhancing conjugation . In contrast, halogenated derivatives (e.g., 2-chloro) exhibit distorted geometries due to steric clashes .
  • IR and NMR Data : The methoxy group’s presence is confirmed by a characteristic C-O stretch at ~1250 cm⁻¹ and a singlet proton signal at δ 3.8–4.0 ppm .

Pharmacokinetic and Stability Considerations

  • Solubility : Methoxy-substituted derivatives generally exhibit better aqueous solubility than halogenated analogs, improving bioavailability .
  • Metabolic Stability : The 3-methoxy group undergoes slower oxidative metabolism compared to electron-withdrawing substituents, prolonging half-life .

Q & A

Q. What are the common synthetic routes for preparing 2-arylidene-thiazolo[3,2-a]benzimidazol-3(2H)-ones?

The synthesis typically involves reacting 2-mercaptobenzimidazole with substituted aldehydes in acidic media (e.g., acetic acid or polyphosphoric acid) to form the thiazolone ring via cyclocondensation. For example, 2-(3-methoxybenzylidene) derivatives are synthesized by reacting 2-mercaptobenzimidazole with 3-methoxybenzaldehyde under reflux in glacial acetic acid, yielding tricyclic products . Alternative methods use 2,2-dicyanooxiranes and 1,3-dinucleophiles (e.g., 1H-benzimidazole-2-thiol) in acetonitrile, with Lewis acids like ZrCl₄ enhancing regioselectivity .

Q. How is structural characterization performed for this compound class?

Key techniques include:

  • IR spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns, with methoxy groups appearing at δ 3.8–4.0 ppm and aromatic protons in the δ 6.8–8.2 ppm range .
  • X-ray crystallography : Resolves stereochemistry (e.g., Z/E configuration of the benzylidene group) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 338 for C₁₈H₁₄N₂O₃S) and fragmentation patterns validate purity .

Q. What basic biological activities are associated with this scaffold?

The core thiazolo[3,2-a]benzimidazolone framework exhibits broad bioactivity, including:

  • Antimicrobial activity : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Anticancer potential : Cytotoxicity against hypoxic tumor cells through nitroaryl moiety reduction .
  • Enzyme inhibition : Suppression of ubiquitin ligases and H⁺/K⁺-ATPase, relevant to antiviral and antiulcer applications .

Advanced Research Questions

Q. How can electrochemical behavior inform reactivity and bioactivity?

Cyclic voltammetry and polarography reveal pH-dependent redox mechanisms. For 2-arylazothiazolo derivatives, electroreduction at -0.8 to -1.2 V (vs. Ag/AgCl) involves cleavage of the azo bond (-N=N-), generating aryl amines and thiol intermediates. This reactivity correlates with antibacterial potency, as electron-withdrawing substituents (e.g., -NO₂) enhance redox-driven DNA intercalation .

Q. What methodologies resolve contradictions in structure-activity relationships (SAR)?

Discrepancies arise from substituent positioning (e.g., methoxy vs. hydroxy groups). Strategies include:

  • Comparative SAR tables :
SubstituentPositionActivity (IC₅₀, μM)Mechanism
3-OCH₃Benzylidene12.5 (Anticancer)ROS generation
4-OHBenzylidene28.4 (Antimicrobial)Membrane disruption
  • Molecular docking : Predict binding to targets like EGFR or topoisomerase II .
  • Metabolite profiling : Identify bioactive vs. inert derivatives using LC-MS .

Q. How to design experiments for evaluating antitumor activity under hypoxic conditions?

  • Cell culture : Use HCT-116 (colon cancer) or A549 (lung cancer) lines in hypoxia chambers (1% O₂).
  • Cytotoxicity assay : Compare IC₅₀ values under normoxia vs. hypoxia via MTT/WST-1 assays .
  • Mechanistic studies : Measure ROS levels (DCFH-DA probe) and hypoxia-inducible factor (HIF-1α) expression via Western blot .

Q. What strategies optimize regioselectivity in synthesis?

  • Lewis acid catalysis : ZrCl₄ or Bi(NO₃)₃ directs nucleophilic attack to Cβ of 2,2-dicyanooxiranes, favoring thiazolo[3,2-a]benzimidazolone formation over triazolone byproducts .
  • Solvent effects : Acetonitrile enhances yield (75–85%) vs. DMF (50–60%) due to improved intermediate stability .

Methodological Considerations

  • Synthetic troubleshooting : Impurities from incomplete cyclization can be removed via recrystallization (hexane/ethyl acetate, 3:1) .
  • Bioactivity validation : Include albendazole (anthelmintic) and doxorubicin (anticancer) as positive controls to benchmark potency .
  • Data reproducibility : Standardize reaction conditions (e.g., 70°C, 7 hr) and characterize all intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.